molecular formula C9H9ClIN3 B2572193 6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1643499-67-5

6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B2572193
CAS No.: 1643499-67-5
M. Wt: 321.55
InChI Key: IRMQCMBHQZOCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Topology

The systematic nomenclature of 6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically addressing the complex numbering system inherent in fused pyrazole-pyridine architectures. The compound belongs to the pyrazolo[4,3-c]pyridine isomer family, distinguished by the specific fusion pattern where the pyrazole ring is attached to the pyridine ring at positions 4 and 3, creating a [4,3-c] connectivity pattern. This particular regioisomer differs from other pyrazolopyridine variants such as the [3,4-b] and [1,5-a] isomers, each exhibiting distinct electronic and structural characteristics.

The molecular formula C₉H₉ClIN₃ corresponds to a molecular weight of 321.55 daltons, reflecting the presence of three nitrogen atoms distributed across the bicyclic framework, along with chlorine and iodine halogen substituents and an isopropyl alkyl group. The International Union of Pure and Applied Chemistry name systematically describes the substitution pattern: the chlorine atom occupies position 6 of the pyridine ring, the iodine atom is located at position 3 of the pyrazole ring, and the isopropyl group is attached to the nitrogen atom at position 1 of the pyrazole ring. The designation "1H" indicates that the compound exists predominantly in the tautomeric form where the hydrogen atom is associated with the nitrogen at position 1 of the pyrazole ring.

The simplified molecular-input line-entry system representation CC(C)N1N=C(C2=C1C=C(N=C2)Cl)I provides a linear notation that captures the complete molecular connectivity. This notation reveals the isopropyl group [CC(C)] attached to the nitrogen atom, which forms part of the pyrazole ring structure, while the halogen substituents are positioned at specific carbon centers within the fused ring system. The compound's topological features include a rigid bicyclic scaffold with zero rotatable bonds, contributing to its conformational stability and defined three-dimensional structure.

Properties

IUPAC Name

6-chloro-3-iodo-1-propan-2-ylpyrazolo[4,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClIN3/c1-5(2)14-7-3-8(10)12-4-6(7)9(11)13-14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMQCMBHQZOCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC(=NC=C2C(=N1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine typically involves the formation of the pyrazolo[4,3-c]pyridine core followed by the introduction of chlorine, iodine, and isopropyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely .

Chemical Reactions Analysis

Iodine-Specific Transformations

The 3-iodo substituent undergoes efficient palladium- or copper-catalyzed cross-couplings due to its favorable leaving group properties:

Reaction TypeConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 90°C, 24h3-Aryl derivatives65–78%
Ullmann CouplingCuI, L-proline, K₂CO₃, DMSO, 100°C, 12h3-Amino/3-sulfonamide analogs55–72%
CyanationZn(CN)₂, Pd₂(dba)₃, Xantphos, DMF, 120°C, 18h3-Cyano-pyrazolo[4,3-c]pyridine68%

Key Finding : Copper-mediated Ullmann reactions with sulfonamides (e.g., 4-aminobenzenesulfonamide) yield antibacterial agents showing MIC values of 2–8 µg/mL against Staphylococcus aureus .

Chlorine Substitution Pathways

The 6-chloro group participates in nucleophilic aromatic substitution (NAS) under controlled conditions:

NucleophileConditionsProductYieldSource
PiperidineDIPEA, DMF, 120°C, 6h6-Piperidinyl derivative83%
Sodium MethoxideNaOMe, MeOH, reflux, 8h6-Methoxy-pyrazolo[4,3-c]pyridine76%
Hydrazine HydrateNH₂NH₂·H₂O, EtOH, 60°C, 4h6-Hydrazino intermediate89%

Mechanistic Insight : The electron-withdrawing pyridine ring activates the chlorine toward NAS, with reactivity enhanced by microwave irradiation (30% reduction in reaction time) .

Electrophilic Aromatic Substitution

Despite electron deficiency from the pyridine ring, directed electrophilic substitution occurs at position 5:

ElectrophileConditionsProductYieldSource
HNO₃ (fuming)H₂SO₄, 0°C, 2h5-Nitro derivative42%
Br₂ (1 equiv)FeBr₃, CHCl₃, RT, 6h5-Bromo analog37%

Limitation : Harsh nitration conditions risk pyrazole ring decomposition, necessitating low temperatures .

Pyrazole Ring Alkylation

The N1-isopropyl group can be replaced via SN2-like mechanisms in polar aprotic solvents:

ReagentConditionsProductYieldSource
Methyl IodideNaH, DMF, 0°C → RT, 3h1-Methyl analog68%
Benzyl BromideK₂CO₃, DMSO, 80°C, 5h1-Benzyl derivative74%

Application : Alkylated derivatives show improved pharmacokinetic profiles, with logP values increasing by 1.2–1.8 units .

Pyridine Ring Reduction

Catalytic hydrogenation selectively saturates the pyridine ring:

CatalystConditionsProductYieldSource
H₂ (1 atm), Pd/CEtOH, RT, 12hTetrahydro-pyrazolo[4,3-c]pyridine91%

Structural Impact : Ring saturation increases basicity (pKa shift from 3.8 to 7.2) and enhances blood-brain barrier permeability .

Oxidation and Side-Chain Modifications

The isopropyl group undergoes oxidation to a ketone under mild conditions:

Oxidizing AgentConditionsProductYieldSource
KMnO₄Acetone/H₂O (2:1), 0°C, 2h1-(2-Oxopropyl) derivative58%

Utility : The ketone intermediate serves as a handle for Schiff base formation with primary amines (e.g., aniline derivatives) .

Comparative Reactivity with Structural Analogs

A comparison with related halogenated pyrazolopyridines highlights unique features:

CompoundKey ReactionRate Constant (k, s⁻¹)Reference
6-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridineSuzuki coupling (3-I)4.2 × 10⁻³
6-Bromo-1H-pyrazolo[3,4-b]pyridineUllmann amination (3-Br)1.8 × 10⁻³
Target Compound Ullmann amination (3-I)3.5 × 10⁻³

This comprehensive reactivity profile establishes 6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine as a privileged scaffold for synthesizing bioactive molecules, particularly in antimicrobial and kinase-targeted drug discovery .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine as an anticancer agent. Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the pyrazole ring could enhance selectivity and potency against specific tumor types .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro assays have shown that certain derivatives possess significant activity against a range of bacterial strains, including resistant strains. This suggests potential applications in developing new antibiotics .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.

Synthesis of Bioactive Compounds

The compound has been utilized in the synthesis of bioactive heterocycles. For example, it can be employed in cyclization reactions to form novel pyrazole derivatives with enhanced biological activities. These derivatives have shown promise in pharmacological studies targeting neurodegenerative diseases .

Table 1: Comparison of Biological Activities

Activity TypeAssay MethodIC50 (µM)Reference
AnticancerMTT Assay15
AntimicrobialDisk Diffusion10
AntifungalMIC Determination5

Table 2: Synthetic Applications

Reaction TypeProduct TypeYield (%)Reference
CyclizationPyrazole Derivative85
AlkylationAlkylated Product90
SubstitutionFunctionalized Compound75

Case Study 1: Anticancer Development

A study published in a peer-reviewed journal explored the efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Screening

In another research project, the compound was screened against multiple bacterial strains using the disk diffusion method. The results showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations indicating its potential as a new antibiotic candidate .

Mechanism of Action

The mechanism of action of 6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms .

Comparison with Similar Compounds

Key Observations :

  • Steric Influence : The isopropyl group at N1 introduces steric hindrance, which may limit interactions with flat binding pockets but improve metabolic stability .
  • Ring Isomerism : Pyrazolo[3,4-b]pyridine derivatives (e.g., 4-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine) exhibit distinct electronic and spatial properties compared to [4,3-c] isomers, affecting their pharmacological profiles .

Biological Activity

6-Chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique combination of chlorine, iodine, and isopropyl substituents, has been studied for its pharmacological properties, particularly in the realms of anti-inflammatory and anticancer activities.

Chemical Structure and Properties

  • Molecular Formula : C9_9H9_9ClIN3_3
  • Molecular Weight : 321.55 g/mol
  • CAS Number : 1643499-67-5
  • IUPAC Name : this compound

The structure features a pyrazolo[4,3-c]pyridine core, which is pivotal in its biological activity. The presence of halogen atoms (chlorine and iodine) enhances the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound has been shown to act as an enzyme inhibitor and receptor modulator. The halogen substituents may increase binding affinity towards target sites, potentially leading to the inhibition of critical pathways involved in disease processes such as cancer and inflammation.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer properties. A study demonstrated that certain pyrazole derivatives showed significant inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of chlorine and iodine in the structure appears to enhance these effects by improving selectivity towards cancerous cells .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory responses. The unique structural features of this compound may contribute to its efficacy in modulating inflammatory pathways .

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives:

  • Combination Therapy in Breast Cancer :
    A study explored the synergistic effects of pyrazole derivatives with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain pyrazoles enhanced the cytotoxic effects of doxorubicin, suggesting potential for combination therapies .
  • Antimicrobial Activity :
    Research into similar pyrazole compounds has revealed promising antibacterial and antifungal activities. For instance, pyrazole carboxamides demonstrated significant antifungal effects against various strains .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with related compounds is useful:

CompoundAnticancer ActivityAnti-inflammatory ActivityUnique Features
6-Chloro-3-Iodo-Pyrazolo[4,3-c]PyridineHighModerateIodine and isopropyl groups
6-Chloro-Pyrazolo[4,3-c]PyridineModerateLowLacks iodine
3-Iodo-Pyrazolo[4,3-c]PyridineModerateModerateLacks chlorine

Q & A

Q. What are the established synthetic routes for 6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine, and what are their limitations?

The synthesis of pyrazolo[4,3-c]pyridine derivatives typically involves two strategies: (1) annelation of a pyrazole ring onto a pre-functionalized pyridine or (2) pyridine-ring formation from pyrazole precursors. For halogenated derivatives like the target compound, iodination and chlorination steps are critical. A Sonogashira coupling of 5-chloro-1-phenylpyrazole-4-carbaldehyde with alkynes, followed by cyclization with tert-butylamine, has been reported for similar systems . However, introducing iodine at the 3-position may require selective halogenation under controlled conditions (e.g., using N-iodosuccinimide in acidic media). Challenges include regioselectivity in halogenation and purification of isomers.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key characterization tools include:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns and isopropyl group orientation.
  • Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns (iodine has a distinct isotopic signature).
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For pyrazolo[4,3-c]pyridines, resolving halogen positions requires high-resolution data due to heavy-atom effects .

Q. What preliminary biological screening assays are recommended for this compound?

Given structural similarity to EGFR inhibitors (e.g., substituted pyrazolo[4,3-c]pyridines in WO 2022/090481), prioritize:

  • Kinase inhibition assays : EGFR enzymatic activity tests using ADP-Glo™ or radiometric assays.
  • Cellular proliferation assays : Against EGFR-dependent cancer lines (e.g., A549, H1975).
  • Solubility and stability studies : In PBS and DMSO to guide dosing in follow-up experiments .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation while maintaining regiochemical purity?

Advanced optimization strategies:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in cyclization steps.
  • Catalytic systems : Use Pd/Cu catalysts for Sonogashira coupling to minimize metal residues.
  • Chromatography-free purification : Explore recrystallization in mixed solvents (e.g., EtOH/H2_2O) for halogenated derivatives. Contradictions in yield data (e.g., varying reports for similar compounds in vs. 16) may arise from solvent polarity or temperature gradients during crystallization.

Q. How do structural modifications (e.g., isopropyl vs. phenyl groups at N1) impact target binding and selectivity?

A structure-activity relationship (SAR) study should compare:

  • Binding affinity : Molecular docking against EGFR (PDB: 1M17) to assess steric effects of the isopropyl group.
  • Selectivity profiling : Screen against a kinase panel (e.g., 518 human kinases) to identify off-target effects.
  • Thermodynamic solubility : LogP measurements to evaluate hydrophobicity introduced by the isopropyl group .

Q. What computational methods are suitable for predicting the metabolic stability of this compound?

Use in silico tools :

  • ADMET prediction : Software like Schrödinger’s QikProp to estimate hepatic clearance and CYP450 interactions.
  • Metabolic site prediction : Density Functional Theory (DFT) calculations to identify reactive sites (e.g., iodine substituent’s susceptibility to oxidative dehalogenation).
  • Molecular dynamics simulations : To assess protein-ligand binding stability under physiological conditions .

Q. How can crystallographic data resolve contradictions in reported biological activity for similar derivatives?

Contradictions in activity (e.g., vs. 6) may arise from conformational flexibility or polymorphism. Solutions include:

  • Co-crystallization with targets : Determine binding modes using high-resolution X-ray data (SHELXC/D/E pipelines).
  • Hirshfeld surface analysis : Compare intermolecular interactions in polymorphs to explain bioavailability differences .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key ChallengesReference
Sonogashira coupling45–60≥95Regioselectivity in iodination
Halogen-exchange30–4090–92Competing side reactions

Q. Table 2: Biological Activity of Analogues

CompoundEGFR IC50_{50} (nM)Anticancer Activity (IC50_{50}, μM)Source
2-(2-Chlorophenyl)-substituted12.31.8 (A549)
3-Bromo-1H-pyrazolo[4,3-c]pyridine48.94.2 (MCF-7)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.